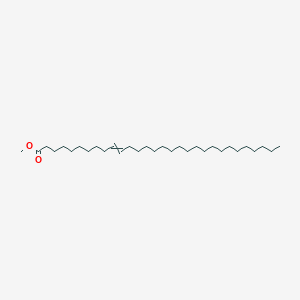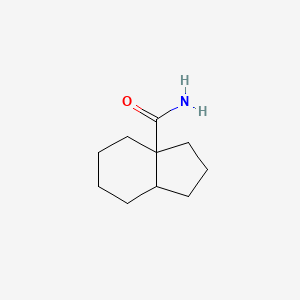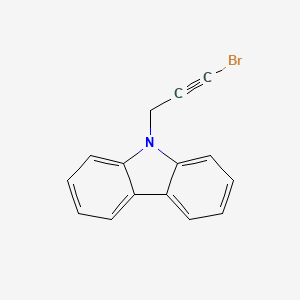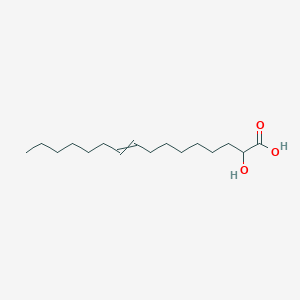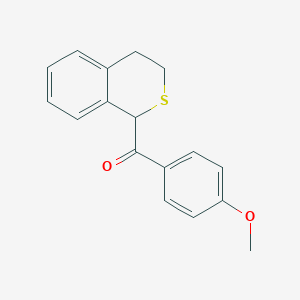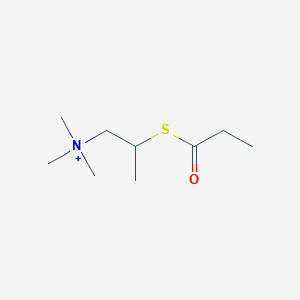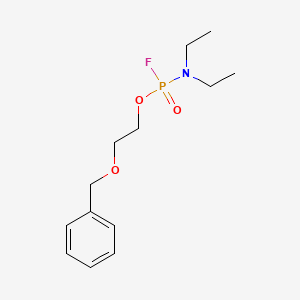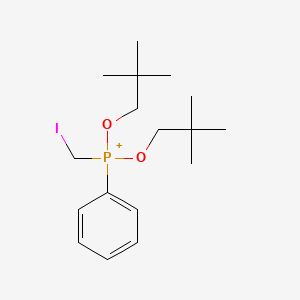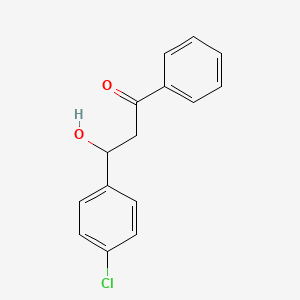
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- is an organic compound with the molecular formula C15H13ClO2 It is a derivative of propiophenone, where the phenyl group is substituted with a 4-chlorophenyl group and a hydroxyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone. This intermediate is then subjected to an aldol condensation reaction to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For example, the Horner-Wadsworth-Emmons reaction can be employed, where an α-alkoxy p-chlorobenzyl phosphonate reacts with acetophenone under basic conditions to form the desired product . This method is advantageous due to its simplicity, safety, and economic feasibility.
化学反応の分析
Types of Reactions
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)-1-phenyl-1,3-propanedione.
Reduction: Formation of 3-(4-chlorophenyl)-3-hydroxy-1-phenyl-1-propanol.
Substitution: Formation of 3-(4-methoxyphenyl)-3-hydroxy-1-phenyl-1-propanone.
科学的研究の応用
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
作用機序
The mechanism by which 1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
類似化合物との比較
Similar Compounds
1-Propanone, 1-(4-chlorophenyl)-: A simpler derivative with similar structural features but lacking the hydroxyl group.
1-Propanone, 3-chloro-1-phenyl-: Another related compound with a chlorine atom at the 3-position instead of the 4-position.
Uniqueness
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- is unique due to the presence of both a hydroxyl group and a 4-chlorophenyl group, which confer distinct chemical and biological properties
特性
CAS番号 |
82959-14-6 |
|---|---|
分子式 |
C15H13ClO2 |
分子量 |
260.71 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-3-hydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H13ClO2/c16-13-8-6-12(7-9-13)15(18)10-14(17)11-4-2-1-3-5-11/h1-9,15,18H,10H2 |
InChIキー |
LINOOGPITRMHSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


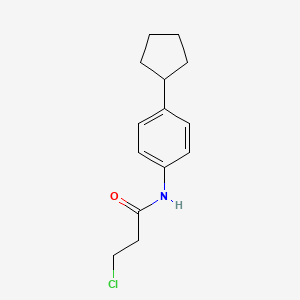
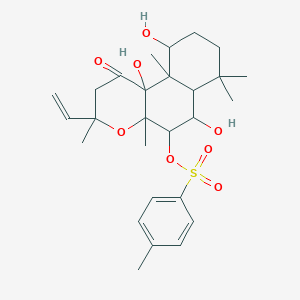
![1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine](/img/structure/B14420132.png)
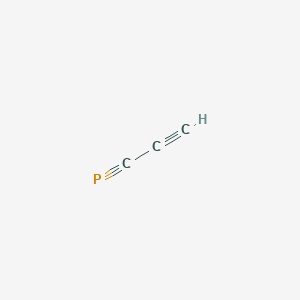
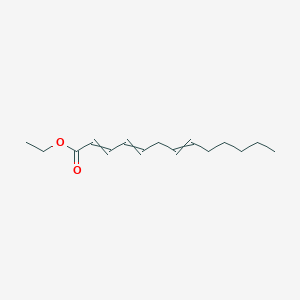
![(8,9-Dimethyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14420148.png)
